N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
“N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
- Researchers have explored the antiviral potential of derivatives containing the thiazole moiety. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds demonstrated promising inhibitory effects on viral replication in acutely infected cells .
- Novel N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been investigated for their pharmacological activities. These compounds aim to combat drug resistance in pathogens and cancer cells. Their molecular structures were confirmed, and further studies explored their antimicrobial and anticancer potential .
- A recent study designed and synthesized 4-(2-nitrophenoxy)benzamide derivatives with features targeting DUB inhibition. Molecular docking analyses assessed their interactions with deubiquitinase enzymes associated with various viruses. These compounds hold promise as potential antiviral agents .
Antiviral Activity
Antimicrobial and Anticancer Properties
Deubiquitinase (DUB) Inhibition
Future Directions
Thiazoles have diverse biological activities and have been the subject of considerable growing interest for designing new antitumor agents . Therefore, the study of thiazole derivatives, including “N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide”, could be a promising direction for future research.
Mechanism of Action
Target of Action
The compound “N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antidiabetic, and antioxidant . The specific targets of this compound would depend on the exact biological activity it exhibits.
properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c1-25-15-8-3-2-7-13(15)14-10-26-17(22-14)23-16(24)11-5-4-6-12(9-11)18(19,20)21/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBJZJMBACKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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